molecular formula C16H11NS B14010177 5H-Benzo[a]phenothiazine CAS No. 225-82-1

5H-Benzo[a]phenothiazine

Cat. No.: B14010177
CAS No.: 225-82-1
M. Wt: 249.3 g/mol
InChI Key: RLVBYJHKSCWXMV-UHFFFAOYSA-N
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Description

5H-Benzo[a]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[a]phenothiazine typically involves the condensation of 2-aminothiophenol with 2-chlorobenzoquinone under basic conditions. The reaction is carried out in the presence of anhydrous sodium carbonate, which facilitates the formation of the phenothiazine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the phenothiazine core .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[a]phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[a]phenothiazine is unique due to its specific arrangement of the benzene and thiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

225-82-1

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

5H-benzo[a]phenothiazine

InChI

InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-8,10H,9H2

InChI Key

RLVBYJHKSCWXMV-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=NC3=CC=CC=C3S2)C4=CC=CC=C41

Origin of Product

United States

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